Amlodipine Dimethyl Ester
CAS No.: 140171-66-0
Cat. No.: VC0518688
Molecular Formula: C19H23ClN2O5
Molecular Weight: 394.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140171-66-0 |
---|---|
Molecular Formula | C19H23ClN2O5 |
Molecular Weight | 394.8 g/mol |
IUPAC Name | dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C19H23ClN2O5/c1-11-15(18(23)25-2)16(12-6-4-5-7-13(12)20)17(19(24)26-3)14(22-11)10-27-9-8-21/h4-7,16,22H,8-10,21H2,1-3H3 |
Standard InChI Key | UDSAEMGNQXMCDF-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Amlodipine Dimethyl Ester belongs to the dihydropyridine class of compounds, sharing a core structure with Amlodipine but distinguished by ester substitutions at the 3- and 5-positions of the pyridine ring. The molecular formula is C₁₉H₂₃ClN₂O₅, with a molecular weight of 394.85 g/mol . Key physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 516.6±50.0 °C at standard atmospheric pressure . The compound exists as a light yellow to yellow solid under standard conditions and exhibits limited solubility in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol .
Table 1: Physicochemical Properties of Amlodipine Dimethyl Ester
The compound’s structure includes a 2-chlorophenyl group at the 4-position and a methyl ester moiety at the 6-position, which influence its stereoelectronic properties and reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the dihydropyridine ring, with intramolecular hydrogen bonding stabilizing the conformation .
Synthesis and Manufacturing Pathways
Amlodipine Dimethyl Ester is synthesized through multistep organic reactions, often as a byproduct during the production of Amlodipine besylate. Patent literature describes its formation via esterification of Amlodipine’s carboxylic acid groups using methanol under acidic conditions . For instance, WO2004/033444 A1 outlines a process where Amlodipine free base reacts with methyl chloride in the presence of a catalyst, yielding the dimethyl ester derivative . Alternative routes involve ring-closing metathesis or nucleophilic substitution reactions, with yields optimized to ~81% under controlled conditions .
Key challenges in synthesis include minimizing racemization at the chiral centers and suppressing side reactions such as over-esterification. Process analytical technology (PAT) tools, including in-line Fourier-transform infrared (FTIR) spectroscopy, are employed to monitor reaction progress and impurity profiles .
Analytical Detection and Quantification
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the gold standard for quantifying Amlodipine Dimethyl Ester in drug matrices. A validated method from European Journal of Medicinal Chemistry employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio, achieving a limit of detection (LOD) of 0.05 μg/mL . Mass spectrometry (MS) further aids structural confirmation, with characteristic fragmentation ions at m/z 394.13 (M+H⁺) and 376.08 (M+H⁺–H₂O) .
Regulatory and Industrial Significance
The control of Amlodipine Dimethyl Ester is critical for compliance with Good Manufacturing Practice (GMP) guidelines. Regulatory submissions, such as the FDA NDA 022545, emphasize the need for impurity profiling during drug development . Industrial strategies to mitigate its formation include:
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Optimizing hydrolysis conditions during Amlodipine synthesis.
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Implementing continuous manufacturing systems to enhance reaction homogeneity.
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Using quality-by-design (QbD) approaches to identify critical process parameters .
Future Research Directions
Despite advances in analytical methodologies, gaps persist in understanding the compound’s pharmacokinetics and long-term stability. Future studies should explore:
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Metabolic pathways: Cytochrome P450-mediated oxidation potential.
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Environmental impact: Biodegradability in wastewater from pharmaceutical production.
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Alternative applications: Utility as a synthetic intermediate for novel dihydropyridine derivatives.
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